8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
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Overview
Description
8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is a synthetic nucleoside analog. This compound is structurally related to guanosine, a naturally occurring nucleoside. The presence of a chlorine atom at the 8th position and the oxolan ring makes it unique and potentially useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-chloroguanine.
Glycosylation: The 8-chloroguanine is then glycosylated with a protected sugar derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions. The use of automated synthesizers and high-throughput purification techniques ensures the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the oxolan ring.
Reduction: Reduction reactions can occur at the imino group, converting it to an amino group.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered hydroxyl groups.
Reduction: Amino derivatives.
Substitution: Substituted nucleosides with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study nucleic acid interactions and enzyme mechanisms. Its structural similarity to guanosine makes it useful in studying DNA and RNA processes.
Medicine
Medically, this compound has potential antiviral and anticancer properties. It can be incorporated into nucleic acids, disrupting viral replication or cancer cell proliferation.
Industry
In the industrial sector, it is used in the synthesis of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides. It can be incorporated into nucleic acids, leading to the disruption of normal cellular processes. The molecular targets include DNA and RNA polymerases, which are essential for nucleic acid synthesis. By interfering with these enzymes, the compound can inhibit viral replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
- 8-iodo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
Uniqueness
The presence of the chlorine atom at the 8th position distinguishes it from other halogenated nucleosides. This unique substitution can influence its chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C10H12ClN5O5 |
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Molecular Weight |
317.68 g/mol |
IUPAC Name |
8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2-5,8,17-19H,1H2,(H2,12,15,20)/t2-,3?,4-,5-,8-/m1/s1 |
InChI Key |
BNXUEXAARQBOBF-ABEFGGPWSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=N)NC(=O)C3N=C2Cl)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=NC(=N)NC(=O)C3N=C2Cl)O)O)O |
Origin of Product |
United States |
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